Product packaging for Lithium, dodecyl-(Cat. No.:CAS No. 1825-40-7)

Lithium, dodecyl-

Cat. No.: B14758296
CAS No.: 1825-40-7
M. Wt: 176.3 g/mol
InChI Key: FVLCOZJIIRIOQU-UHFFFAOYSA-N
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Description

Lithium dodecyl sulfate (LDS), with the chemical formula C₁₂H₂₅LiO₄S and molecular weight 272.33 g/mol, is an anionic surfactant widely used in biochemical and industrial applications. It appears as a white to off-white powder with a solubility of 27.2 g/L in water at 20°C . LDS is structurally analogous to sodium dodecyl sulfate (SDS) but replaces the sodium cation with lithium, altering its solubility, micelle formation, and interaction with biomolecules. Key applications include:

  • Electrophoresis: Enhances resolution of serum proteomes in 2D gel electrophoresis when combined with SDS .
  • Nucleic Acid Isolation: Inhibits nucleases and minimizes nucleic acid interactions due to its anionic charge .
  • Nanomaterial Synthesis: Facilitates the preparation of micro/nano hierarchical structures in electrode materials .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H25Li B14758296 Lithium, dodecyl- CAS No. 1825-40-7

Properties

CAS No.

1825-40-7

Molecular Formula

C12H25Li

Molecular Weight

176.3 g/mol

IUPAC Name

lithium;dodecane

InChI

InChI=1S/C12H25.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1

InChI Key

FVLCOZJIIRIOQU-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCCCCCCCC[CH2-]

Origin of Product

United States

Preparation Methods

Synthesis of Lithium Dodecyl Sulfate

Sulfonation-Neutralization Method

The primary industrial route for LDS production mirrors the synthesis of SDS, with modifications to incorporate lithium ions. The process begins with the sulfonation of dodecyl alcohol (lauryl alcohol) using chlorosulfonic acid ($$ \text{ClSO}3\text{H} $$) or sulfur trioxide ($$ \text{SO}3 $$). The reaction proceeds as follows:

$$
\text{C}{12}\text{H}{25}\text{OH} + \text{ClSO}3\text{H} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{HCl}
$$

The resulting dodecyl sulfuric acid is then neutralized with lithium hydroxide ($$ \text{LiOH} $$):

$$
\text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{LiOH} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{Li} + \text{H}_2\text{O}
$$

Critical parameters include:

  • Sulfonation temperature : 40–60°C to prevent side reactions.
  • Neutralization pH : Maintained at 7–8 to ensure complete salt formation.
  • Lithium hydroxide purity : ≥99% to avoid contamination with sodium or potassium ions.

Alternative Synthesis Routes

Ion Exchange from Sodium Dodecyl Sulfate

LDS can be prepared via ion exchange by treating SDS with lithium salts (e.g., $$ \text{LiCl} $$):

$$
\text{C}{12}\text{H}{25}\text{OSO}3\text{Na} + \text{LiCl} \rightarrow \text{C}{12}\text{H}{25}\text{OSO}3\text{Li} + \text{NaCl}
$$

This method is less common due to challenges in removing residual sodium ions, which can interfere with downstream applications like electrophoresis.

Direct Reaction with Lithium Carbonate

Dodecyl sulfuric acid reacts with lithium carbonate ($$ \text{Li}2\text{CO}3 $$) under reflux:

$$
2\text{C}{12}\text{H}{25}\text{OSO}3\text{H} + \text{Li}2\text{CO}3 \rightarrow 2\text{C}{12}\text{H}{25}\text{OSO}3\text{Li} + \text{CO}2 + \text{H}2\text{O}
$$

This approach avoids aqueous conditions, reducing hydrolysis risks, but requires stringent control of $$ \text{CO}_2 $$ evolution.

Purification and Characterization

Crystallization and Drying

Post-neutralization, the crude LDS solution is concentrated under vacuum (60–80°C) to a solid content of 60–85%, followed by crystallization at 4°C. The crystalline product is washed with cold ethanol to remove unreacted dodecyl alcohol and inorganic salts. Final drying at 40–100°C yields a white powder with ≤0.5% moisture content.

Analytical Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 210 nm is used to quantify LDS purity. Commercial grades typically exceed 98% purity, while reagent-grade LDS achieves ≥99%.

Structural Confirmation

Fourier-transform infrared spectroscopy (FTIR) identifies key functional groups:

  • $$ \text{S=O} $$ asymmetric stretch: 1220–1250 cm$$ ^{-1} $$.
  • $$ \text{C-O-S} $$ vibration: 820–840 cm$$ ^{-1} $$.

Comparative Analysis with Sodium Dodecyl Sulfate

Property Lithium Dodecyl Sulfate (LDS) Sodium Dodecyl Sulfate (SDS)
Solubility (20°C) 27.2 g/L in water 100 g/L in water
Melting Point Decomposes above 200°C 206–208°C
Electrophoresis Use Preferred below 15°C Standard above 15°C
RNA Stabilization Effective at 0.1–1% w/v Less effective due to RNase activation

LDS’s lower solubility reduces micelle formation at cold temperatures, enabling sharper protein bands in low-pH electrophoresis.

Industrial and Laboratory-Scale Production

Large-Scale Manufacturing

Industrial reactors (5,000–10,000 L capacity) utilize continuous sulfonation systems with $$ \text{SO}_3 $$ gas, achieving throughputs of 1–2 tons/day. Key steps include:

  • Neutralization in-line : $$ \text{LiOH} $$ is injected post-sulfonation for immediate pH adjustment.
  • Spray drying : Produces uniform particle sizes (50–100 μm) for enhanced solubility.

Laboratory Synthesis

Small-scale preparations (1–100 g) involve:

  • Mixing dodecyl alcohol (10 g) with chlorosulfonic acid (5.2 mL) at 50°C for 2 hrs.
  • Neutralizing with 4.2 g $$ \text{LiOH} $$ in 50 mL ethanol.
  • Recrystallizing from acetone/water (3:1 v/v).

Applications Influencing Synthesis Design

Electrophoresis

LDS’s compatibility with lithium-based buffers (e.g., lithium acetate) necessitates ultra-low sodium content (<50 ppm). This is achieved through repeated ethanol washes during purification.

RNA Stabilization

For RNA isolation, LDS must be nuclease-free. Synthesis under RNase-free conditions (autoclaved glassware, DEPC-treated water) is critical.

Challenges and Optimization Strategies

Byproduct Formation

Residual dodecyl alcohol (≤0.1%) and lithium sulfate (≤0.3%) are common impurities. Countermeasures include:

  • Extractive purification : Using hexane to remove unreacted alcohol.
  • Ion-exchange chromatography : Removing $$ \text{Li}2\text{SO}4 $$ with Dowex 50WX8 resin.

Hydrolysis Prevention

LDS solutions hydrolyze to dodecanol and $$ \text{LiHSO}_4 $$ above 60°C. Stabilization methods include:

  • pH buffering : Citrate-phosphate buffer (pH 6.5–7.0).
  • Cold storage : Solutions stored at 4°C retain stability for 6 months.

Chemical Reactions Analysis

Types of Reactions

Lithium dodecyl sulfate primarily undergoes reactions typical of sulfates, including hydrolysis and interactions with cations. It is stable under basic and weakly acidic conditions but can hydrolyze in strong acids to form dodecyl alcohol and sulfuric acid .

Common Reagents and Conditions

    Hydrolysis: In the presence of strong acids, lithium dodecyl sulfate hydrolyzes to produce dodecyl alcohol and sulfuric acid.

    Complexation: It can form complexes with various cations, which can affect its solubility and surface activity.

Major Products

The major products of hydrolysis are dodecyl alcohol and sulfuric acid. When interacting with cations, it forms various lithium salts .

Scientific Research Applications

Lithium dodecyl sulfate (LDS) is a surfactant with diverse applications stemming from its surface activity and wetting properties . It is utilized in various scientific and industrial fields, including electrophoresis, nanomaterial synthesis, RNA stabilization, and as a detergent .

Scientific Research Applications

Electrophoresis
LDS can serve as an electrophoresis buffer, offering an alternative to sodium dodecyl sulfate (SDS) at very low temperatures. This helps maintain the stability of the electrophoresis process, which leads to more accurate results .

Nanomaterials and Chromatography
Due to its surfactant properties, lithium dodecyl sulfate is useful in the synthesis of nanomaterials and chromatography. It helps in controlling nanoparticles' morphology and chromatographic separation, which is important in both materials science and chromatography .

RNA Stabilization
Lithium dodecyl sulfate can stabilize RNA in solution, especially during the purification of RNA from cell lysate . The addition of lithium dodecyl sulfate stabilizes RNA for extended periods, even in the presence of RNAses .

Other applications
LDS can be used as a descaling agent in biochemical research, as a mine fire extinguishing agent, and as a wool detergent .

Data Table: Applications of Lithium Dodecyl Sulfate

ApplicationDescription
ElectrophoresisUsed as a buffer in electrophoresis, particularly at low temperatures, to maintain stability and improve accuracy .
Nanomaterials and ChromatographyUtilized in the synthesis of nanomaterials, aiding in controlling nanoparticle morphology and chromatographic separation due to its surfactant properties .
RNA StabilizationStabilizes RNA in solution, which is particularly useful during RNA purification from cell lysates, and prevents degradation in the presence of RNAses .
Biochemical ResearchFunctions as a descaling agent .
Fire ExtinguishingUsed as a fire extinguishing agent in mines .
DetergentActs as a wool detergent and generally as a detergent because of its ability to release nucleic acids from associations with protein or lipoprotein structures .

Case Studies

While specific case studies were not available in the search results, the applications of lithium dodecyl sulfate can be contextualized within broader scientific research:

  • ** stabilizing RNA:** Lithium dodecyl sulfate's ability to stabilize RNA is crucial in molecular biology research. For instance, during cell lysis, when RNAses are released, the presence of lithium dodecyl sulfate can prevent RNA degradation, ensuring the integrity of the sample for downstream analysis .
  • Use as a detergent: Lithium dodecyl sulfate releases nucleic acids from their associations with proteins or lipoproteins .

Mechanism of Action

Lithium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and disrupts lipid bilayers, leading to the solubilization of proteins and lipids. The sulfate group interacts with water molecules, while the dodecyl chain interacts with hydrophobic regions of proteins and lipids, facilitating their solubilization .

Comparison with Similar Compounds

Comparison with Alkyl Sulfate Surfactants

Lithium Dodecyl Sulfate (LDS) vs. Sodium Dodecyl Sulfate (SDS)
Property LDS SDS
Molecular Weight 272.33 g/mol 288.38 g/mol
Solubility in Water 27.2 g/L (20°C) ~100 g/L (20°C)*
Applications Proteomics, RNA stabilization Protein denaturation, DNA extraction
Safety Profile H315, H318, H335 Similar hazards (skin/eye irritation)
Thermal Stability Stable in electrophoresis Degrades at high temperatures

*SDS data from general chemical databases.

Key Findings :

  • LDS and SDS are interchangeable in some protocols, but LDS improves proteoform resolution in 2D electrophoresis when used synergistically with SDS .
  • LDS’s lower solubility may reduce background interference in sensitive assays compared to SDS .
Lithium Dodecyl Sulfate (LDS) vs. Potassium Dodecyl Sulfate (KDS)

KDS is less commonly used but shares similar surfactant properties. LDS is preferred in lithium-ion battery research due to lithium’s role in enhancing ionic conductivity .

Comparison with Lithium-Based Industrial Compounds

Lithium Dodecyl Stearate (LiC₁₈H₃₅O₂)

Lithium dodecyl stearate, a lithium soap derived from 12-hydroxystearic acid, is critical in high-performance lubricants.

Property Lithium Dodecyl Stearate Lithium Dodecyl Sulfate
Molecular Formula C₁₈H₃₅LiO₃ C₁₂H₂₅LiO₄S
Applications Lubricants, greases Biochemistry, nanomaterials
Thermal Stability Stable up to 185°C Degrades above 100°C
Solubility Insoluble in water Partially soluble in water

Key Findings :

  • Lithium stearate excels in high-temperature environments, making it ideal for industrial machinery .
  • LDS’s solubility and anionic properties make it unsuitable for lubrication but optimal for lab-grade detergents.
Lithium Composite Greases

Lithium 12-hydroxystearate is often combined with borate or salicylate to form multi-component greases. These composites exhibit superior adhesion and load-bearing capacity compared to single-component lithium soaps .

Market and Production Insights

  • LDS Production : Conventional methods involve sulfonation of fatty alcohols, but impurities (e.g., lithium sulfate, unreacted alcohols) limit purity .
  • SDS Dominance : SDS accounts for >90% of alkyl sulfate surfactant usage due to lower production costs and broader industrial adoption.

Q & A

Q. What are the key physicochemical properties of Lithium Dodecyl Sulfate (LDS) relevant to its use in molecular biology?

LDS is an anionic surfactant with a critical micelle concentration (CMC) of 7–10 mM at 20–25°C, lower than SDS, making it suitable for low-temperature electrophoresis. Key properties include high purity (>98%), low UV absorbance (A260/A280 <0.1 at 5% solution), and solubility in water (~27.2 g/L). These parameters are critical for reproducibility in protein denaturation and electrophoretic mobility studies .

Q. What experimental protocols are recommended for preparing LDS solutions to avoid variability in micelle formation?

Dissolve LDS in ultrapure water at 50 mg/mL under gentle heating (40–50°C) to ensure homogeneity. Pre-filter using 0.22 µm membranes to remove particulate contaminants. Validate micelle stability via dynamic light scattering (DLS) or fluorescence spectroscopy, especially when working below 20°C, as temperature fluctuations can alter CMC .

Q. How does LDS compare to SDS in denaturing gel electrophoresis under subambient conditions?

LDS outperforms SDS in maintaining micelle integrity at temperatures below 15°C due to its lower Krafft temperature. For cold-temperature separations (e.g., heat-sensitive proteins), use LDS at 1–2% (w/v) in Tris-glycine buffers. Validate resolution using control proteins (e.g., BSA, lysozyme) to ensure consistent migration patterns .

Advanced Research Questions

Q. What methodologies can resolve discrepancies in reported CMC values of LDS under varying ionic strengths?

Contradictions in CMC values (e.g., 7 mM vs. 10 mM) often stem from differences in ionic strength or counterion effects. Use conductivity titration or pyrene fluorescence spectroscopy to measure CMC under controlled conditions. For example, add NaCl (0–150 mM) to simulate physiological buffers and correlate micelle size with zeta potential measurements .

Q. How can LDS be optimized as a structuring agent in lithium-ion battery anode materials?

In Ni(OH)₂ synthesis, LDS refines grain size and creates micro/nano hierarchical structures, enhancing Li⁺ storage capacity. Optimize the molar ratio (n(LDS)/n(Ni²⁺)) to 2:10 via co-precipitation. Characterize electrochemical performance using cyclic voltammetry (CV) and galvanostatic charge-discharge tests at 0.1–2C rates .

Q. What analytical strategies validate LDS purity and quantify trace contaminants (e.g., dodecanol residues)?

Combine HPLC-ELSD (evaporative light scattering detection) with ion-pair chromatography (C18 column, 0.1% TFA in acetonitrile/water) to separate LDS from unreacted dodecanol. Quantify residuals via GC-MS after derivatization with BSTFA. Ensure ≤0.5% impurity thresholds for reproducible electrophoretic applications .

Q. How do pH and counterion interactions affect LDS micelle stability in mixed surfactant systems?

At pH >8, Li⁺ ions dissociate, reducing micelle stability. Use isothermal titration calorimetry (ITC) to study interactions with cationic surfactants (e.g., CTAB). For mixed systems, calculate synergistic parameters (β) to predict aggregation behavior. Stability drops sharply in phosphate buffers due to Li₃PO₄ precipitation, favoring Tris-based buffers .

Methodological Best Practices

  • Handling and Storage : Store LDS in desiccators at 25°C to prevent hydration-induced clumping. Use argon-filled vials for long-term storage to avoid oxidation .
  • Data Validation : Cross-reference UV-Vis purity data with NMR (¹H, ¹³C) to confirm alkyl chain integrity. For electrochemical studies, include blank electrodes to isolate LDS-specific contributions to conductivity .
  • Ethical Compliance : Adhere to institutional guidelines for surfactant disposal (e.g., neutralization with activated charcoal) to mitigate environmental hazards .

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